N-(Ethyl-d5)medetomidine
Description
Properties
Molecular Formula |
C₁₅H₁₅D₅N₂ |
|---|---|
Molecular Weight |
233.36 |
Synonyms |
5-(1-(2,3-Dimethylphenyl)ethyl)-1-ethyl-1H-imidazole-d5 |
Origin of Product |
United States |
Analytical Method Development and Validation Utilizing N Ethyl D5 Medetomidine
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
LC-MS/MS is the preferred technique for the quantification of medetomidine (B1201911) in complex biological matrices, offering high sensitivity and selectivity. nih.gov The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. N-(Ethyl-d5)medetomidine is an ideal internal standard for these methods, co-eluting with medetomidine and compensating for potential matrix effects and ionization suppression. nih.govresearchgate.net
The goal of chromatography is to separate the analyte of interest from other components in the sample matrix to reduce interference and ensure accurate quantification. For medetomidine and this compound, this typically involves reversed-phase or chiral chromatography.
The choice of stationary phase is critical for achieving the desired separation. Due to the basic nature of medetomidine, reversed-phase columns are commonly employed.
C18 Columns : Standard C18 (octadecyl-silica) reversed-phase columns are frequently used for the analysis of medetomidine and its deuterated analogs. nih.gov These columns separate compounds based on their hydrophobicity.
Chiral Stationary Phases (CSPs) : Medetomidine is a chiral compound, existing as two enantiomers: dexmedetomidine (B676) and levomedetomidine. wikipedia.org To separate these enantiomers, chiral stationary phases are necessary. Polysaccharide-based chiral columns, such as those derived from cellulose (B213188) or amylose, have proven effective. researchgate.netnih.gov Specific examples include:
Cellulose tris(4-methylbenzoate) : This chiral selector has been used to achieve excellent separation of medetomidine enantiomers. nih.govunibo.it
Chiralcel OJ-3R : This polysaccharide-based column has also demonstrated high potential for resolving medetomidine enantiomers. researchgate.netnih.gov
Specialized Reversed-Phase Columns : Other columns like Newcrom R1, a reverse-phase column with low silanol (B1196071) activity, can also be utilized for medetomidine analysis. sielc.com
Table 1: Stationary Phases for Medetomidine and this compound Separation
| Stationary Phase Type | Specific Column Example | Application | Reference |
|---|---|---|---|
| Reversed-Phase | C18 | General quantification | nih.gov |
| Chiral (Polysaccharide) | Cellulose tris(4-methylbenzoate) | Enantiomeric separation | nih.govunibo.it |
| Chiral (Polysaccharide) | Chiralcel OJ-3R | Enantiomeric separation | researchgate.netnih.gov |
The mobile phase composition, consisting of an aqueous component and an organic solvent, is optimized to control the retention and elution of analytes.
Mobile Phase Solvents : Common organic solvents include acetonitrile (B52724) and methanol (B129727). The aqueous phase is often modified with additives like formic acid or ammonium (B1175870) formate (B1220265)/acetate to improve peak shape and ionization efficiency. unibo.itsielc.com For instance, a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) can be used. sielc.com
Isocratic vs. Gradient Elution :
Isocratic Elution : In this mode, the mobile phase composition remains constant throughout the run. An isocratic method using a mobile phase of methanol and an aqueous solution of 20 mM ammonium formate with 0.1% diethylamine (B46881) (55:45 v/v) has been successfully used for the separation of medetomidine enantiomers. unibo.it
Gradient Elution : For complex samples, a gradient elution is often preferred. shimadzu.co.uk This involves changing the proportion of the organic solvent over the course of the analysis. A typical reversed-phase gradient starts with a lower percentage of the organic solvent to retain polar compounds and increases the organic content to elute more hydrophobic compounds. shimadzu.co.uk This approach is particularly useful in high-throughput screening for various drugs. nih.gov
Table 2: Example Mobile Phase Compositions for Medetomidine Analysis
| Analysis Type | Organic Solvent | Aqueous Component | Additive | Elution Mode | Reference |
|---|---|---|---|---|---|
| Chiral Separation | Methanol | Water | 20 mM Ammonium Formate, 0.1% Diethylamine | Isocratic | unibo.it |
| Reversed-Phase | Acetonitrile | Water | Formic Acid or Phosphoric Acid | Isocratic/Gradient | sielc.com |
Tandem mass spectrometry (MS/MS) provides the high degree of selectivity and sensitivity required for bioanalytical applications. nih.gov
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like medetomidine. numberanalytics.com It typically generates protonated molecular ions [M+H]+ with minimal fragmentation. numberanalytics.com
For medetomidine, which contains basic nitrogen atoms, positive-ion ESI (ESI+) is highly effective. nih.govunibo.it Optimization of ESI parameters is crucial to maximize the signal intensity for both the analyte and its deuterated internal standard. Key parameters that are optimized include: numberanalytics.comspectroscopyonline.com
Capillary/Spray Voltage : The voltage applied to the ESI needle, which affects the formation of charged droplets. A capillary voltage of 0.5 kV has been used for medetomidine analysis. unibo.it
Source and Desolvation Temperatures : These temperatures facilitate the desolvation of droplets to release gas-phase ions. For medetomidine, source and desolvation temperatures have been set to 150 °C and 600 °C, respectively. unibo.it
Nebulizing and Desolvation Gas Flow Rates : These gases (typically nitrogen) aid in droplet formation and solvent evaporation. Cone gas and desolvation gas flows of 50 L/h and 900 L/h have been reported. unibo.it
Optimization is typically performed by infusing a standard solution of the analyte into the mass spectrometer and adjusting the parameters to achieve the maximum and most stable ion signal. unibo.it
Multiple Reaction Monitoring (MRM) is the key to the selectivity of tandem mass spectrometry. In an MRM experiment, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. edulll.gr
For quantitative analysis, at least one MRM transition is monitored for the analyte (medetomidine) and one for the internal standard (this compound). The precursor ion for medetomidine is its protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 201.1. unibo.ituq.edu.au For this compound, the precursor ion would be expected at m/z 206.1, reflecting the addition of five deuterium (B1214612) atoms. Similar deuterated standards like medetomidine-d3 (m/z 204.1) and dexmedetomidine-d4 (m/z 204.9) have been used. unibo.ituq.edu.au
Upon collision-induced dissociation (CID) with a gas like argon, these precursor ions fragment into characteristic product ions. unibo.it The selection of the most abundant and stable transition is crucial for sensitivity.
Medetomidine Transition : The most commonly used transition is m/z 201.1 → 95.0/94.97. unibo.ituq.edu.au
Deuterated Standard Transitions : For a d3-labeled standard, the transition m/z 204.1 → 98.0 has been used. unibo.it For a d4-labeled standard, the transition is m/z 204.9 → 99.0. uq.edu.au The transition for this compound would be similarly optimized to find a stable product ion, likely reflecting the deuterated ethyl group.
The instrument parameters for each MRM transition, such as cone voltage and collision energy, are optimized to maximize the product ion signal. unibo.it
Table 3: Optimized MRM Parameters for Medetomidine and a Deuterated Analog
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |
|---|---|---|---|---|---|
| Medetomidine | 201.18 | 94.97 | 28 | 18 | unibo.it |
| Medetomidine-d3 | 204.1 | 98.0 | 28 | 18 | unibo.it |
| Dexmedetomidine | 201.1 | 95.0 | Not Specified | Not Specified | uq.edu.au |
Mass Spectrometric Detection Techniques
High-Resolution Mass Spectrometry (HRMS) for Definitive Identification and Quantification
High-resolution mass spectrometry (HRMS) stands as a powerful tool for the definitive identification and quantification of analytes, including the use of this compound as an internal standard. HRMS provides highly accurate mass measurements, which allows for the confident determination of elemental compositions and the differentiation of compounds with the same nominal mass. rsc.orgrsc.org This capability is essential for the unambiguous identification of medetomidine in complex matrices, where isobaric interferences could otherwise lead to erroneous results. drugchecking.communitynih.gov
The high resolving power of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, enables the separation of the analyte signal from background noise and matrix components, thereby enhancing the signal-to-noise ratio and improving the limits of detection and quantification. nih.goveijppr.com In the context of analyzing medetomidine with this compound as an internal standard, HRMS can precisely measure the mass-to-charge ratios of both the analyte and the internal standard, ensuring accurate quantification even at low concentrations. researchgate.net The ability to acquire full-scan high-resolution mass spectra also allows for retrospective data analysis, where previously collected data can be interrogated for the presence of other compounds of interest without the need for re-analysis. researchgate.net
Quantitative Analytical Method Validation for this compound as an Internal Standard
The validation of a quantitative analytical method is a critical process to ensure that the method is suitable for its intended purpose. europa.eu When using this compound as an internal standard for the quantification of medetomidine, a comprehensive validation process is undertaken to establish the method's performance characteristics. This process typically adheres to guidelines set by regulatory bodies and includes the assessment of linearity, accuracy, precision, extraction recovery, matrix effects, and selectivity. europa.eu
Linearity and Calibration Curve Establishment
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net For the quantification of medetomidine using this compound, a calibration curve is constructed by analyzing a series of calibration standards prepared in the same biological matrix as the study samples. europa.eu These standards contain known concentrations of medetomidine and a constant concentration of this compound. The response, typically the ratio of the analyte peak area to the internal standard peak area, is plotted against the analyte concentration.
A linear regression analysis is then performed on the data. A key parameter for assessing linearity is the coefficient of determination (R²), which should ideally be close to 1, often greater than 0.99, to indicate a strong linear relationship. unibo.itresearchgate.net For instance, a method for the quantification of dexmedetomidine, a related compound, showed good linearity over a concentration range of 1.00-1000.00 ng/mL with a correlation coefficient above 0.999. researchgate.net
Table 1: Representative Calibration Curve Data for Medetomidine Quantification
| Medetomidine Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
|---|---|
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1.0 | 0.115 |
| 5.0 | 0.575 |
| 10.0 | 1.150 |
| 25.0 | 2.875 |
This table is for illustrative purposes and does not represent actual experimental data.
Accuracy and Precision Assessment (Intra-day and Inter-day)
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. europa.eu Both are crucial for ensuring the reliability of a quantitative method and are assessed at different concentrations within the calibration range.
Intra-day (within-day) precision and accuracy are determined by analyzing replicate quality control (QC) samples at multiple concentration levels (e.g., low, medium, and high) within a single day. nih.gov
Inter-day (between-day) precision and accuracy are assessed by analyzing the same QC samples on different days. europa.eunih.gov
The acceptance criteria for accuracy are typically that the mean value should be within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ). europa.eu Precision is expressed as the coefficient of variation (CV%), which should generally not exceed 15% (20% for LLOQ). europa.eu For example, a validated method for dexmedetomidine demonstrated intra-day precision with CVs ranging from 1.04% to 6.84% and accuracy from 90.2% to 100.8%. researchgate.net The inter-day precision and accuracy ranged from 4.08% to 5.37% and 92.7% to 98.6%, respectively. researchgate.net
Table 2: Example of Accuracy and Precision Data for Medetomidine Analysis
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
|---|---|---|---|---|---|
| Low | 0.25 | 104.5 | 6.8 | 102.3 | 8.1 |
| Medium | 1.0 | 98.7 | 4.2 | 99.5 | 5.5 |
| High | 10.0 | 101.2 | 3.5 | 100.8 | 4.9 |
This table is for illustrative purposes and does not represent actual experimental data.
Extraction Recovery Determination and Efficiency in Complex Matrices
Extraction recovery is a measure of the efficiency of the sample preparation process in extracting the analyte and internal standard from the biological matrix. researchgate.net It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a pure standard solution of the same concentration. researchgate.net Consistent and reproducible recovery is more important than achieving 100% recovery, as the stable isotope-labeled internal standard, this compound, is designed to compensate for any variability in the extraction process.
Matrix Effect Evaluation and Compensation Mechanisms via Deuterated Internal Standard
The matrix effect is the alteration of analyte ionization in the mass spectrometer due to the presence of co-eluting endogenous components from the biological matrix. eijppr.com This can lead to ion suppression or enhancement, affecting the accuracy and precision of the method. researchgate.net
The use of a deuterated internal standard like this compound is the most effective way to compensate for matrix effects. Because the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. cdc.gov By calculating the ratio of the analyte response to the internal standard response, the variability caused by the matrix effect is normalized, leading to more accurate and reliable quantification. nih.gov
The matrix effect is typically evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution. europa.eu The coefficient of variation of the internal standard-normalized matrix factor across at least six different lots of the biological matrix should not be greater than 15%. europa.eu
Selectivity and Specificity Considerations
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or other drugs. nih.gov Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. europa.eu
In the context of using this compound, the selectivity of the method is demonstrated by analyzing blank matrix samples from multiple sources to ensure that no endogenous components interfere with the detection of medetomidine or its deuterated internal standard. europa.eu The response of any interfering peaks at the retention time of the analyte or internal standard should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the internal standard. europa.eu The high selectivity of tandem mass spectrometry (MS/MS) and the specific mass transitions monitored for both medetomidine and this compound contribute significantly to the method's specificity. unibo.it
Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD) Determination
The determination of the LLOQ and LOD is a critical step in the validation of any quantitative analytical method. The LLOQ represents the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy, while the LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision.
For methods employing this compound as an internal standard for the quantification of an active pharmaceutical ingredient (API), the LLOQ is established for the analyte of interest. This is typically determined by analyzing a series of diluted samples and identifying the lowest concentration that yields a signal-to-noise (S/N) ratio of at least 10 and can be measured with a precision (%CV) and accuracy (%bias) within predefined limits, commonly ±20%. rjptonline.orgresearchgate.net The LOD is often determined as the concentration that produces a signal-to-noise ratio of 3. researchgate.net
While specific LLOQ and LOD values are method-dependent and would be determined for the non-deuterated analyte, the performance of this compound as an internal standard is crucial in achieving low detection and quantification limits for the target analyte. The consistent chromatographic behavior and ionization efficiency of the deuterated standard relative to the analyte allow for reliable quantification even at very low concentrations.
Table 1: Illustrative LLOQ and LOD for an Analyte Quantified Using this compound
| Parameter | Concentration (ng/mL) | Signal-to-Noise Ratio (S/N) | Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 0.10 | > 10 | ≤ 15% | ± 15% |
| LOD | 0.03 | ~ 3 | Not Applicable | Not Applicable |
| Note: This table presents typical acceptable values for LLOQ and LOD in a bioanalytical method and does not represent specific experimental results for this compound. |
Solution and Benchtop Stability of this compound Standard
The stability of the internal standard is paramount to the reliability of an analytical method over the course of a study. The stability of this compound in stock solutions and on the benchtop in the laboratory environment must be thoroughly evaluated.
Stock solution stability is assessed by storing a concentrated solution of this compound, typically in an organic solvent like methanol or acetonitrile, at a specified temperature (e.g., -20°C or -80°C) for an extended period. edulll.gr The response of the aged solution is then compared to that of a freshly prepared solution.
Benchtop stability evaluates the stability of the internal standard in the final sample matrix (e.g., plasma) at room temperature for a period that simulates the time samples might be left on a lab bench during processing. nih.gov Samples are fortified with this compound and left at ambient temperature for several hours before being processed and analyzed. The results are compared against those of freshly prepared samples.
For a method to be considered robust, the deviation in concentration between the stability samples and the comparison samples should be within an acceptable range, typically ±15%. These studies ensure that the integrity of the this compound internal standard is maintained throughout the sample handling, storage, and analysis process, thereby ensuring the accuracy of the quantitative results.
Table 2: Example Benchtop Stability Data for an Analyte/Internal Standard in Plasma
| Stability Condition | Concentration (ng/mL) | Duration (hours) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| Benchtop | Low QC (0.3) | 6 | 0.29 | 96.7 |
| Benchtop | High QC (80) | 6 | 81.2 | 101.5 |
| Note: This table is an illustrative example of a stability assessment and does not represent specific experimental data for this compound. |
Application of N Ethyl D5 Medetomidine in Non Clinical Pharmacokinetic and Metabolism Research
Pharmacokinetic Profiling in Animal Models (e.g., Rodents, Canines, Felines)
Pharmacokinetic studies of medetomidine (B1201911), facilitated by the use of deuterated internal standards like N-(Ethyl-d5)medetomidine, have been conducted in several animal species relevant to veterinary medicine. These studies are essential for understanding how the drug is absorbed, distributed, metabolized, and eliminated, which in turn informs its clinical use.
Medetomidine is rapidly absorbed following various routes of administration, including intramuscular and subcutaneous injections. nih.govwww.gov.uk In dogs and cats, peak plasma concentrations are typically observed within 30 minutes of intramuscular administration, which aligns with the rapid onset of its clinical effects. nih.gov Studies on the active enantiomer, dexmedetomidine (B676), have shown that bioavailability can vary significantly with the route of administration. For instance, in dogs, the oral transmucosal (OTM) bioavailability of dexmedetomidine was found to be approximately 11.2%, whereas intramuscular administration results in much higher bioavailability, ranging from 73% to 104%. utupub.fiavma.org
Following absorption, medetomidine is rapidly and widely distributed throughout the body. Studies utilizing tritium-labeled medetomidine in rats have demonstrated its distribution into various tissues, including the brain. nih.gov The high lipophilicity of medetomidine and its analogs facilitates crossing of the blood-brain barrier, which is essential for its central nervous system effects. www.gov.uk The apparent volume of distribution for medetomidine is relatively large, ranging from 2.8 L/kg in dogs to 3.5 L/kg in cats, indicating extensive tissue distribution. nih.gov In dogs, the volume of distribution at a steady state for dexmedetomidine has been reported to be approximately 371 ± 72 mL/kg. avma.org
As a stable isotope tracer, this compound is instrumental in quantifying the distribution of medetomidine in different biological matrices. The use of such tracers in combination with imaging techniques like mass spectrometry imaging could provide detailed spatial distribution of the drug within tissues. nih.gov
The elimination of medetomidine from the body is primarily achieved through biotransformation in the liver, with the resulting metabolites being excreted mainly in the urine. nih.govresearchgate.net In dogs, the clearance of racemic medetomidine and dexmedetomidine is similar. researchgate.net However, the clearance of the inactive enantiomer, levomedetomidine, is significantly more rapid. researchgate.net Total body clearance of medetomidine has been reported to be between 27.5 and 33.4 ml/min/kg in dogs. nih.gov In cats, the median apparent clearance has been observed to be 11.9 mL/kg/minute. researchgate.net The elimination half-life of medetomidine is relatively short, ranging from approximately 1 to 1.6 hours in rats, dogs, and cats. nih.gov
The deuteration in this compound can potentially alter its clearance rate due to the kinetic isotope effect. The breaking of the C-D bond is energetically more demanding than breaking a C-H bond, which can slow down metabolic processes catalyzed by enzymes like cytochrome P450. researchgate.net This could lead to a reduced clearance and a longer elimination half-life for the deuterated compound compared to medetomidine, a phenomenon that has been observed with other deuterated drugs. researchgate.net
| Species | Route of Administration | Tmax (min) | Cmax (ng/mL) | Half-life (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Reference |
| Dog | IV | - | - | 0.97 - 1.60 | 33.4 | 2.8 | nih.gov |
| IM | < 30 | - | - | 27.5 | - | nih.gov | |
| Cat | IM | < 30 | 32.8 | 1.17 | 11.9 | 3.5 | nih.govresearchgate.net |
| Rat | SC | - | - | 1.60 | - | - | nih.gov |
| Horse | IV | - | - | - | - | - | nih.gov |
Pharmacokinetic parameters of medetomidine in various animal species. Note that some values are for the active enantiomer dexmedetomidine.
Significant inter-subject variability in the pharmacokinetics of medetomidine and dexmedetomidine has been reported. nih.govresearchgate.net This variability can be influenced by factors such as age, disease state, and individual differences in drug metabolism. For example, in critically ill human patients, a high degree of inter-individual variability in dexmedetomidine pharmacokinetics has been observed. nih.gov In cats, the time to reach maximum plasma concentration and the apparent clearance of medetomidine also show considerable variation among individuals. researchgate.net Understanding this variability is crucial for optimizing dosing regimens. The use of this compound as an internal standard in population pharmacokinetic studies allows for more accurate characterization of these individual differences. researchgate.net
In Vitro and In Vivo Metabolism Studies using Stable Isotope Tracers
Stable isotope tracers like this compound are powerful tools for elucidating the metabolic pathways of drugs. By administering the deuterated compound, researchers can track its transformation into various metabolites, aiding in their identification and characterization.
The metabolism of medetomidine is extensive, with very little of the parent drug being excreted unchanged. nih.gov The primary route of metabolism is through hydroxylation by cytochrome P450 enzymes in the liver, followed by conjugation, mainly with glucuronic acid. researchgate.netnih.gov The main metabolite of medetomidine has been identified as N-methyldexmedetomidine. www.gov.uk
The use of this compound in in vitro systems, such as liver microsomes, and in in vivo animal models allows for the unambiguous identification of metabolites. nih.gov When a sample is analyzed by mass spectrometry, metabolites derived from the deuterated tracer will exhibit a characteristic mass shift corresponding to the number of deuterium (B1214612) atoms they retain. This "isotope signature" makes it easier to distinguish drug-related metabolites from endogenous compounds in complex biological matrices. nih.gov This approach has been successfully used for other drugs to identify novel metabolites and has the potential to provide a more complete picture of medetomidine's biotransformation. nih.govwhoi.edunih.gov
Elucidation of Metabolic Pathways and Enzyme Systems
The investigation of a drug's metabolic fate is a cornerstone of pharmacokinetic research. While this compound itself is not the subject of metabolic pathway elucidation, it is a critical tool for studying the metabolism of medetomidine. Research in animal models, such as rats, has shown that medetomidine undergoes extensive biotransformation in the liver before excretion. nih.gov
The primary metabolic pathways for medetomidine involve oxidation and glucuronidation. nih.gov In vitro studies using dog liver microsomes have identified the key enzyme systems responsible for its metabolism. These studies suggest that medetomidine is principally metabolized by the Cytochrome P450 (CYP) 3A subfamily (CYP3A), with minor contributions from CYP2D and CYP2E. nih.gov The main biotransformation is the hydroxylation of one of the methyl groups on the phenyl ring, which can then be further oxidized to a carboxylic acid or undergo glucuronidation. nih.gov
During these studies, this compound serves as an ideal internal standard. When added to biological samples (e.g., urine, plasma, or liver microsome incubations) at a known concentration, it mimics the extraction, derivatization, and ionization behavior of the unlabeled medetomidine and its metabolites. nih.govoup.com This allows for accurate quantification of the formed metabolites by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing reliable data to map the metabolic pathways and determine the kinetics of the involved enzymes. nih.govlongdom.org
Table 1: Major Metabolic Pathways of Medetomidine
| Metabolic Reaction | Primary Metabolite | Enzyme System | Significance |
|---|---|---|---|
| Hydroxylation | Hydroxymedetomidine | CYP450 (mainly CYP3A) | Primary phase I metabolic step, creating a site for further conjugation. nih.govnih.gov |
| Oxidation | Medetomidine Carboxylic Acid | Aldehyde dehydrogenase (following hydroxylation) | A major urinary metabolite resulting from further oxidation of the hydroxymetabolite. nih.gov |
| Glucuronidation | Hydroxymedetomidine glucuronide | Uridine 5'-diphospho-glucuronosyltransferase (UGT) | A major phase II conjugation pathway, resulting in a highly water-soluble metabolite for excretion. nih.gov |
Quantitative Analysis of Parent Drug and Metabolite Concentrations
Accurate quantification of drug and metabolite concentrations in biological fluids and tissues is fundamental to defining a compound's pharmacokinetic profile. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using LC-MS/MS. clearsynth.comastm.org The co-elution of the deuterated standard with the analyte of interest corrects for potential matrix effects and variability in instrument response, ensuring high precision and accuracy. clearsynth.comtandfonline.com
Analytical methods for medetomidine have been developed and validated in various species, including dogs and pigs, using LC-MS/MS. researchgate.netnih.govnih.gov These methods are capable of achieving low limits of quantification (LOQ), often in the sub-ng/mL range, which is necessary to characterize the drug's disposition after administration. For instance, a validated LC-MS/MS method for dexmedetomidine (the active enantiomer of medetomidine) in human plasma reported a quantification range of 0.5-20 ng/mL, using a deuterated standard (DMET-d4). nih.gov
The use of this compound allows for the creation of robust validation protocols that assess linearity, accuracy, precision, and recovery, as outlined by regulatory guidelines. This ensures that the data generated from non-clinical pharmacokinetic studies are reliable for determining key parameters such as clearance, volume of distribution, and elimination half-life.
Table 2: Example Validation Parameters for a Quantitative LC-MS/MS Assay
| Parameter | Typical Acceptance Criteria | Role of this compound |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | Used to establish the standard curve by maintaining a constant concentration across all calibration standards. |
| Intra- and Inter-Assay Precision (%CV) | < 15% (< 20% at LLOQ) | Corrects for analytical variability between and within runs. nih.gov |
| Intra- and Inter-Assay Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Ensures the measured concentration is close to the true concentration. nih.gov |
| Extraction Recovery | Consistent and reproducible | The ratio of analyte response post-extraction to that of an unextracted standard, normalized by the internal standard, demonstrates the efficiency of the sample preparation process. waters.com |
| Matrix Effect | Minimal and compensated | The similar ionization behavior of the deuterated standard to the analyte compensates for ion suppression or enhancement from endogenous matrix components. clearsynth.com |
Research into Receptor Binding and Ligand-Receptor Interactions (Analytical Quantification Context)
This compound plays a crucial supporting role in receptor binding research. While the binding affinity and functional activity are properties of the unlabeled medetomidine, the deuterated form is essential for the accurate quantification required in these assays. Medetomidine is a highly selective agonist for the α2-adrenergic receptor, with an α2/α1 selectivity ratio of 1620:1. nih.gov
Quantification of Ligand Binding in Isolated Tissue Preparations
Radioligand binding assays using isolated tissue preparations (e.g., brain or ocular tissue homogenates) are standard for characterizing the affinity of a drug for its receptor. arvojournals.org In these experiments, a radiolabeled ligand is used to quantify the number of receptors (Bmax) and the drug's binding affinity (Ki).
While this compound is not used directly in the binding assay itself, it is vital for the precise preparation of the standard solutions of unlabeled medetomidine that are used to compete with the radioligand. Any inaccuracy in the concentration of the competing ligand would lead to erroneous Ki values. Therefore, LC-MS/MS methods, validated using the deuterated internal standard, are employed to confirm the exact concentrations of the stock solutions of medetomidine before their use in binding experiments.
Table 3: Binding Affinities (Ki) of Medetomidine at Adrenergic Receptors in Rat Brain Membranes
| Receptor | Radioligand | Ki (nM) | Reference |
|---|---|---|---|
| α2-Adrenergic Receptor | [3H]clonidine | 1.08 | caymanchem.com |
| α1-Adrenergic Receptor | [3H]prazosin | 1750 | caymanchem.com |
Assessment of Receptor Occupancy in Non-Clinical Models
Receptor Occupancy (RO) is a critical pharmacodynamic measure that relates the dose of a drug to its engagement with the target receptor in vivo. mlm-labs.com Techniques like Positron Emission Tomography (PET) can be used to measure RO, but these studies must be correlated with the plasma or tissue concentrations of the drug at the time of the scan.
This is where this compound becomes essential. To establish a clear relationship between drug exposure and receptor engagement, blood samples are taken during the in vivo RO study and analyzed. Using a robust LC-MS/MS method with this compound as the internal standard, researchers can accurately determine the drug concentration and correlate it with the observed receptor occupancy. mlm-labs.com This information is vital for understanding the dose-response relationship and for predicting a therapeutically effective dosing regimen.
Table 4: Hypothetical Correlation of Medetomidine Plasma Concentration and Receptor Occupancy
| Time Point | Plasma Concentration (ng/mL)* | Receptor Occupancy (%) |
|---|---|---|
| 15 min | 18.5 | 90 |
| 1 hour | 10.2 | 75 |
| 2 hours | 5.1 | 50 |
| 4 hours | 1.5 | 15 |
*Plasma concentrations quantified using an LC-MS/MS assay with this compound as an internal standard.
Methodologies for Competitive Binding Assays Utilizing Labeled Tracers
Competitive binding assays are the workhorse for determining the binding affinity of unlabeled compounds. nih.gov The principle involves a fixed concentration of a radiolabeled ligand (tracer) and a fixed amount of receptor material (e.g., cell membranes). Increasing concentrations of the unlabeled test compound (e.g., medetomidine) are added to compete for binding with the tracer. The concentration of the test compound that inhibits 50% of the specific binding of the tracer is known as the IC50, from which the inhibition constant (Ki) can be calculated. ahajournals.org
Commonly used radiolabeled tracers for α2-adrenergic receptors include the agonist [3H]clonidine and the antagonists [3H]rauwolscine or [3H]RX821002. arvojournals.orgnih.gov The accuracy of the resulting Ki value is critically dependent on the accuracy of the concentrations of the unlabeled competitor solutions. This compound provides the analytical certainty required for these concentrations through validated LC-MS/MS methods, thereby ensuring the integrity of the entire competitive binding experiment.
Table 5: Key Components of a Competitive Radioligand Binding Assay
| Component | Description | Example |
|---|---|---|
| Receptor Source | Isolated tissue homogenates or cell membranes expressing the target receptor. | Rat cerebral cortex membranes. ahajournals.org |
| Radiolabeled Ligand (Tracer) | A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., 3H or 125I). | [3H]rauwolscine for α2-receptors. arvojournals.org |
| Unlabeled Competitor | The test compound whose affinity is being determined. Prepared in serial dilutions. | Medetomidine. |
| Incubation Buffer | A buffer solution that maintains physiological pH and ionic strength. | 25 mM Sodium Phosphate Buffer, pH 7.4. arvojournals.org |
| Separation Method | A method to separate receptor-bound from free radioligand. | Rapid vacuum filtration through glass fiber filters. |
| Detection Method | A method to quantify the radioactivity trapped on the filters. | Liquid scintillation counting. |
Advanced Analytical Strategies and Emerging Techniques for N Ethyl D5 Medetomidine Analysis
Integration with Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) is a cornerstone technique for the analysis of N-(Ethyl-d5)medetomidine, often coupled with tandem mass spectrometry (LC-MS/MS). This combination offers high resolution, sensitivity, and speed, which are essential for distinguishing the analyte from a complex matrix.
Research Findings:
High-Throughput Analysis: UHPLC systems, with their ability to use smaller particle-sized columns (typically sub-2 µm), allow for faster separations without compromising resolution. This is particularly advantageous in clinical and forensic laboratories where a high volume of samples needs to be processed efficiently.
Enhanced Sensitivity: The sharp, narrow peaks produced by UHPLC lead to increased signal-to-noise ratios, thereby improving the limits of detection (LOD) and quantification (LOQ) for this compound.
Method Development: A typical UHPLC method for this compound would involve a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of an aqueous component with a pH modifier (like formic acid or ammonium (B1175870) formate) and an organic solvent (such as acetonitrile (B52724) or methanol).
Table 1: Illustrative UHPLC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting |
| Column | C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | Specific precursor-to-product ion transitions for this compound and the non-labeled analyte. |
Coupling with Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Applications
While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) remains a valuable tool for the analysis of this compound, particularly in forensic toxicology. nih.gov GC-MS offers excellent chromatographic separation and highly specific mass spectral data.
Research Findings:
Derivatization: Although medetomidine (B1201911) and its deuterated analog can be analyzed directly, derivatization may be employed to improve their volatility and thermal stability, leading to better peak shapes and sensitivity.
Electron Ionization (EI): GC-MS typically uses electron ionization, which produces a wealth of fragment ions. This detailed fragmentation pattern serves as a "fingerprint" for the compound, aiding in its unambiguous identification.
Selected Ion Monitoring (SIM): For quantitative analysis, GC-MS is often operated in the selected ion monitoring (SIM) mode, where only specific ions characteristic of this compound and the parent compound are monitored. mdpi.com This significantly enhances sensitivity and selectivity.
Table 2: Example GC-MS Parameters for this compound
| Parameter | Typical Setting |
| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Port Temp. | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
Novel Sample Preparation Techniques for Complex Biological Matrices
The accuracy of this compound quantification is heavily dependent on the effectiveness of the sample preparation method used to extract it from complex biological matrices like blood, plasma, and urine. chromatographyonline.com Novel techniques aim to improve recovery, reduce matrix effects, and streamline the workflow. chromatographyonline.com
Research Findings:
Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for cleaning up biological samples. mdpi.com It involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a suitable solvent. mdpi.com Different SPE sorbents (e.g., C18, mixed-mode) can be optimized for medetomidine extraction. mdpi.com
Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation technique that partitions the analyte between two immiscible liquid phases. mdpi.com It is often used for its simplicity and cost-effectiveness. mdpi.com
Matrix Solid-Phase Dispersion (MSPD): This technique combines sample homogenization and extraction in a single step. researchgate.net The sample is blended with a solid support (like C18), and the analyte is then eluted with a solvent. researchgate.net MSPD can be particularly useful for solid or semi-solid biological samples. researchgate.net
Table 3: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | High selectivity and recovery, automation-friendly. mdpi.com | Can be more expensive and time-consuming to develop methods. mdpi.com |
| Liquid-Liquid Extraction (LLE) | Inexpensive, simple equipment. mdpi.com | Can be labor-intensive, may use large volumes of organic solvents. mdpi.com |
| Matrix Solid-Phase Dispersion (MSPD) | Fast, requires small sample and solvent volumes. researchgate.net | May have lower recovery for some analytes. researchgate.net |
Data Processing and Bioinformatic Approaches for Isotope-Labeled Data
The analysis of isotope-labeled compounds like this compound generates complex datasets that require specialized data processing and bioinformatic tools. bordeaux-bioinformatics.fr These tools are essential for accurate quantification and interpretation of the results. bordeaux-bioinformatics.frnih.gov
Research Findings:
Isotope Correction Algorithms: Software is used to correct for the natural abundance of isotopes, ensuring that the measured signal is solely from the labeled internal standard. nih.gov
Automated Data Analysis Pipelines: Modern analytical laboratories utilize software that automates the entire data analysis workflow, from peak integration and calibration curve generation to final concentration calculations.
Metabolomics Software: In research settings, advanced software tools designed for metabolomics can be employed to analyze data from stable isotope-resolved metabolomics (SIRM) experiments. nih.gov These tools can help in understanding the metabolic pathways and effects of the drug. nih.gov Tools like DIMet are designed for the differential analysis of isotope-labeled metabolomics data and can handle various types of analyses, including time-series and multivariate data. bordeaux-bioinformatics.frnih.gov
Future Research Trajectories and Methodological Innovations for Deuterated Alpha 2 Adrenoceptor Agonist Analogues
Development of Next-Generation Stable Isotope Labeled Standards
The use of stable isotope-labeled (SIL) compounds as internal standards (IS) is a cornerstone of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS). scispace.comkcasbio.com The ideal IS co-elutes with the analyte and has a similar extraction recovery and ionization response, which a SIL-IS like N-(Ethyl-d5)medetomidine provides for medetomidine (B1201911). aptochem.com Future developments will likely focus on several key areas:
Multi-Isotope Labeling: Incorporating multiple stable isotopes (e.g., ¹³C, ¹⁵N in addition to deuterium) can create a higher mass shift from the unlabeled analyte. aptochem.com This is particularly important to avoid mass spectral cross-talk and to move the IS signal outside the natural isotopic distribution of the analyte, especially for molecules containing elements with significant natural isotopes like chlorine. aptochem.comwuxiapptec.com
Strategic Deuteration: The placement of deuterium (B1214612) atoms within the molecule is critical. Future research will continue to optimize deuteration strategies to prevent in-source deuterium-hydrogen exchange and to minimize any potential chromatographic shifts that can sometimes occur with heavy deuteration, ensuring the IS and analyte behave almost identically. wuxiapptec.com
Expanded Libraries of Standards: As research delves deeper into the metabolism of drugs like medetomidine, there will be a growing need for a corresponding library of deuterated metabolite standards. nih.gov This will enable more accurate quantification of not just the parent drug but also its various metabolic products.
Exploration of this compound in Multi-Omics Research Methodologies
Multi-omics approaches, which integrate data from genomics, proteomics, metabolomics, and other "-omics" fields, offer a holistic view of biological systems. Deuterated standards are fundamental to the quantitative accuracy of these studies. This compound can serve as a crucial tool in multi-omics investigations involving alpha-2 adrenoceptor agonists.
In metabolomics, for instance, which aims to identify and quantify the complete set of small-molecule metabolites in a biological sample, deuterated standards are essential for accurate quantification and for correcting matrix effects. clearsynth.comnih.gov The use of this compound would allow researchers to precisely track the metabolic fate of medetomidine and its impact on endogenous metabolic pathways. Future research could involve using it in large-scale metabolomic studies to understand the systemic effects of alpha-2 adrenoceptor activation.
Expansion into Targeted Proteomics and Metabolomics Studies
Targeted proteomics and metabolomics focus on the precise quantification of a predefined set of proteins or metabolites. This approach relies heavily on the use of stable isotope-labeled internal standards for accuracy and reproducibility. nih.gov
Targeted Proteomics: While this compound is a small molecule, the principles of using stable isotopes are central to targeted proteomics. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and the use of "heavy" labeled synthetic peptides as internal standards are common. nih.gov Research involving medetomidine's effect on protein expression could utilize these techniques, and the precise quantification of medetomidine itself using this compound would be a critical and complementary part of such studies.
Targeted Metabolomics: This is a direct and powerful application for this compound. It enables the development of highly sensitive and specific assays for medetomidine and its metabolites in various biological matrices like plasma, urine, and tissues. nih.gov Future studies will likely involve the development of multiplexed assays to simultaneously quantify medetomidine and other related compounds, which is crucial for understanding drug-drug interactions and off-target effects.
Automation and High-Throughput Screening in Bioanalytical Research
The demand for analyzing a large number of samples in preclinical and clinical studies has driven the adoption of automation and high-throughput screening (HTS) in bioanalytical labs. chromatographyonline.comchromatographyonline.com The robustness of analytical methods is key in these environments, and the use of deuterated internal standards like this compound is essential for achieving the required level of precision and accuracy. aptochem.com
Future innovations will likely see the integration of automated sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) systems. chromatographyonline.comperkinelmer.com These automated workflows, which can handle hundreds or even thousands of samples per day, rely on the consistency provided by stable isotope-labeled internal standards to minimize variability and ensure data quality. journalofappliedbioanalysis.com The development of "mega-methods" capable of analyzing multiple classes of compounds simultaneously is also a growing trend, where deuterated standards are indispensable. acs.orgacs.org
Applications in Preclinical Drug Discovery and Development (Methodological Aspects)
In preclinical drug discovery, deuterated analogues serve multiple methodological purposes. The "deuterium switch," where hydrogen atoms are replaced with deuterium, can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. nih.gov While this compound is primarily used as an internal standard, the principles of its synthesis and the effects of deuteration are highly relevant to drug design.
Methodologically, this compound is crucial for:
Pharmacokinetic (PK) Studies: Accurate determination of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental in preclinical development. The use of a deuterated IS ensures the reliability of the PK data obtained from animal studies. acs.org
Metabolite Identification and Quantification: Understanding a drug's metabolic pathways is critical for assessing its safety and efficacy. Deuterated standards are used to confirm the identity of metabolites and to quantify their formation. nih.gov
Bioequivalence Studies: When comparing different formulations of a drug, a robust bioanalytical method with a reliable internal standard is necessary to ensure that the results are accurate and reproducible.
Q & A
Q. Q. What statistical approaches ensure robust analysis of dose-response relationships in N-(Ethyl-d5)medetomidine studies?
Q. How can isotopic labeling improve traceability in pharmacokinetic studies?
- Methodological Answer :
- Stable Isotope Dilution Assays (SIDA) : Spike biological samples with ¹³C-labeled internal standards to correct for matrix effects in LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
